N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
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Overview
Description
N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclohexylmethyl halides under basic conditions.
Introduction of the 2-(Trifluoromethyl)benzyl Group: This step involves the alkylation of the piperidine nitrogen with 2-(trifluoromethyl)benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups at the benzyl or cyclohexylmethyl positions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying the function of piperidine derivatives in biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: A simpler analog without the cyclohexylmethyl and trifluoromethyl groups.
N-(Cyclohexylmethyl)piperidine: Lacks the trifluoromethylbenzyl group.
N-(2-(Trifluoromethyl)benzyl)piperidine: Lacks the cyclohexylmethyl group.
Uniqueness
N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of both the cyclohexylmethyl and 2-(trifluoromethyl)benzyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H29F3N2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H29F3N2/c21-20(22,23)19-9-5-4-8-17(19)15-25(18-10-12-24-13-11-18)14-16-6-2-1-3-7-16/h4-5,8-9,16,18,24H,1-3,6-7,10-15H2 |
InChI Key |
DNBHMAMXBPEGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3 |
Origin of Product |
United States |
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